molecular formula C7H5Cl2NO4S B1675832 2,4-Dichloro-5-sulfamoylbenzoic acid CAS No. 2736-23-4

2,4-Dichloro-5-sulfamoylbenzoic acid

Cat. No. B1675832
CAS RN: 2736-23-4
M. Wt: 270.09 g/mol
InChI Key: ZSHHRBYVHTVRFK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-sulfamoylbenzoic acid is a chlorinated sulfamoylbenzoic acid . It is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-sulfamoylbenzoic acid is C7H5Cl2NO4S . The molecular weight is 270.09 . The structure includes a benzoic acid group with two chlorine atoms and a sulfamoyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-sulfamoylbenzoic acid appears as a white to almost white powder or crystal . It has a melting point of 230-232 °C (dec.) (lit.) .

Scientific Research Applications

Synthesis and Characterization

  • A study by Yenikaya et al. (2010) discusses the synthesis of a novel proton transfer compound and a mixed-ligand Zn(II) complex using 2,4-dichloro-5-sulfamoylbenzoic acid. These compounds were characterized by various techniques, including spectral and thermal analyses, and were evaluated for their inhibitor effects on human Carbonic Anhydrase isoenzymes, demonstrating potential as inhibitors (Yenikaya et al., 2010).

Applications in Corrosion Inhibition

  • Research by Sappani and Karthikeyan (2014) explored the use of derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid as inhibitors for mild steel corrosion in acidic solutions. They found that these compounds increased inhibition efficiency with higher concentrations and provided insights into the mechanisms of adsorption and inhibition (Sappani & Karthikeyan, 2014).

Anti-Bacterial Properties

  • A study by Kavitha et al. (2020) synthesized and analyzed 4-chloro-3-sulfamoylbenzoic acid for its structural and reactivity properties. This compound showed moderate anti-bacterial activity against gram-positive and gram-negative bacteria, indicating its potential use in anti-bacterial applications (Kavitha et al., 2020).

Quantum Chemical Computations

  • Charanya et al. (2022) conducted quantum computational calculations and molecular docking studies on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Their research provided insights into the molecular and vibrational properties, suggesting potential for anticonvulsant activity (Charanya et al., 2022).

Coordination Polymers

  • Zhao et al. (2013) developed coordination polymers using 2,4-dichloro-5-sulfamoylbenzoic acid with transition metals like Co2+, Cd2+, Zn2+, and Cu2+. These polymers exhibited unique structural properties and potential applications in materials science. The study also highlighted the luminescent and magnetic properties of these compounds, suggesting their use in various technological applications (Zhao et al., 2013).

Biochemical Characterization and In-Silico Investigation

  • Irshad et al. (2022) synthesized Schiff bases from a 4-phenoxy-5-sulfamoylbenzoic acid motif and investigated their anti-urease and anti-bacterial potential. This study is significant for understanding the dual-action mode of these compounds against urease and virulent bacterial strains, contributing to the development of treatments for gastrointestinal diseases (Irshad et al., 2022).

Safety And Hazards

2,4-Dichloro-5-sulfamoylbenzoic acid is considered hazardous. It can cause skin irritation (H315) and serious eye damage (H318) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation occurs or if it gets in the eyes .

properties

IUPAC Name

2,4-dichloro-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHHRBYVHTVRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83162-87-2 (mono-hydrochloride salt)
Record name M 12325
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DSSTOX Substance ID

DTXSID90181791
Record name 2,4-Dichloro-5-sulfamoylbenzoic acid
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Molecular Weight

270.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [MSDSonline]
Record name Lasamide
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Product Name

2,4-Dichloro-5-sulfamoylbenzoic acid

CAS RN

2736-23-4
Record name 5-(Aminosulfonyl)-2,4-dichlorobenzoic acid
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Record name M 12325
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Record name 2,4-Dichloro-5-sulfamoylbenzoic acid
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Record name 2,4-dichloro-5-sulphamoylbenzoic acid
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Record name 2,4-DICHLORO-5-SULFAMOYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
F Zhao, G Zhang, H Dong, W Ji, L Zhou, H Li, H Hu… - …, 2013 - pubs.rsc.org
Four new coordination polymers based on Co2+/Cd2+/Zn2+/Cu2+, Co(bpy)(H2sba)2(H2O)2 (1), Cd(bpy)(Hsba)H2O (2), Zn(bpy)(Hsba) (3), [Cu6(bpy)5(H2ssa)6(H2O)2]·5H2O (4), (bpy …
Number of citations: 7 pubs.rsc.org
H İlkimen, A Gülbandılar - Kuwait J. Sci., 2022 - journalskuwait.org
Four novel proton transfer compounds (1-4) obtained between 2-aminopyridine (1), 2-amino-4-methylpyridine (2), 2-amino-5-methylpyridine (3), 2-amino-6-methylpyridine (4) and 2, 4-…
Number of citations: 2 journalskuwait.org
A Gülbandılar - Kuwait Journal of Science, 2021 - journalskuwait.org
Four novel proton transfer compounds (1-4) obtained between 2-aminopyridine (1), 2-amino-4-methylpyridine (2), 2-amino-5-methylpyridine (3), 2-amino-6-methylpyridine (4) and 2, 4-…
Number of citations: 0 journalskuwait.org
J Sławiński, A Pogorzelska, B Żołnowska… - European Journal of …, 2014 - Elsevier
A series of novel 5-substituted 2,4-dichlorobenzenesulfonamides 5a–c, 6a–d, 7a–j and 10a–i have been synthesized and investigated as inhibitors of four isoforms of zinc enzyme …
Number of citations: 31 www.sciencedirect.com
AA Lebedev, LI Mironova, MG Pleshakov… - Pharmaceutical …, 1985 - Springer
Synthesis and pharmacological activity of derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid Page 1 These studies confirm the expediency of a search for biological active compounds in …
Number of citations: 6 link.springer.com
ML Hoefle, LT Blouin, HA DeWald… - Journal of Medicinal …, 1968 - ACS Publications
A series of 4-substituted 3-sulfamoylbeiizoic add hydrazides was prepared and examined for diuretic activity. Chlorine was the preferred substituent in the 4 position, and the 2, 2-…
Number of citations: 14 pubs.acs.org
P Klusáčková, J Lebedová, D Pelclová… - Scandinavian journal of …, 2007 - JSTOR
Objectives A wide range of low-molecular-weight agents can cause occupational asthma. The chemical industry is an environment in which numerous hazardous substances are used. …
Number of citations: 14 www.jstor.org
C Yenikaya, M Sarı, M Bülbül, H Ilkimen, H Çelik… - Bioorganic & medicinal …, 2010 - Elsevier
A novel proton transfer compound, pyridin-2-ylmethanaminium 2,4-dichloro-5-sulfamoylbenzoate (1), and a mixed-ligand Zn(II) complex, bis(2,4-dichloro-5-sulfamoylbenzoate)(2-…
Number of citations: 33 www.sciencedirect.com
S Irshad, S Ahmad, SU Khan, MA Khan… - Biochemical …, 2022 - portlandpress.com
In the present work, we reported the synthesis of Schiff bases from 4-phenoxy-5-sulfamoylbenzoic acid motif. The reaction was carried out by substitution of different aldehyde and …
Number of citations: 5 portlandpress.com
HS Chana - 2006 - etheses.bham.ac.uk
The research presented within this thesis highlights aspects of crystal structure determination from the combined use of powder X-ray, synchrotron and neutron diffraction and also …
Number of citations: 3 etheses.bham.ac.uk

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